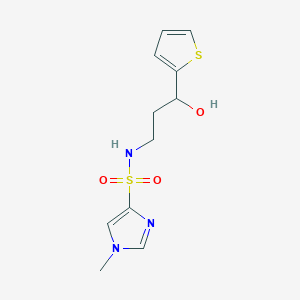

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative characterized by a 1-methylimidazole core linked to a sulfonamide group. The compound features a hydroxypropyl chain substituted with a thiophen-2-yl moiety, which distinguishes it from structurally related molecules.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-14-7-11(12-8-14)19(16,17)13-5-4-9(15)10-3-2-6-18-10/h2-3,6-9,13,15H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKENDJLYYUPDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the hydroxyl group and the imidazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the sulfonamide group.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic reagents like sodium azide (NaN3) can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group can produce an amine derivative.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often possess notable biological activities. The thiophene and imidazole components are crucial for these effects, making this compound a candidate for pharmacological studies. Notably, studies have explored its interactions with various biological targets, emphasizing its binding affinity, which is essential for understanding its mechanism of action .

Medicinal Chemistry Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide has shown promise in several medicinal chemistry applications:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial efficacy against multidrug-resistant strains, including MRSA. In comparative studies, it exhibited lower minimum inhibitory concentration (MIC) values than traditional antibiotics.

- Antifungal Potential : Similar compounds have been synthesized and evaluated for antifungal activity against Candida species. The results indicate that certain derivatives may outperform established antifungal agents like fluconazole .

Antibacterial Efficacy

A study assessed the antibacterial activity of various thiophene derivatives against multidrug-resistant pathogens. N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide demonstrated significant activity against MRSA strains with MIC values lower than those of linezolid, highlighting its potential as an alternative treatment option.

Cytotoxic Effects

In another investigation focusing on cytotoxicity across cancer cell lines, this compound showed a notable reduction in cell viability at concentrations exceeding 10 µM. This suggests its potential role in cancer therapy as a cytotoxic agent.

Future Research Directions

Given the promising results observed in preliminary studies, further research is warranted to explore:

- Mechanisms of Action : Detailed studies to elucidate how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Investigating the potential use of this compound in treating specific diseases, particularly those resistant to current therapies.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially modulating their activity. The thiophene ring and imidazole ring are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares the 1-methyl-1H-imidazole-4-sulfonamide scaffold with several analogs (e.g., compounds 2e , 3a–c in , and 41 in ). Key structural differences lie in the substituents attached to the sulfonamide nitrogen:

- Target compound : 3-hydroxy-3-(thiophen-2-yl)propyl group.

- Compound 3c (): Thiophen-3-ylmethyl substituent.

- Compound 41 (): Trifluoromethylpyridinylmethyl and methylpyrrole groups.

The thiophene ring position (2-yl vs. 3-yl) and the presence of a hydroxyl group in the target compound may influence electronic properties, solubility, and binding interactions.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Polarity

Comparative Data Table

Key Research Findings and Implications

Thiophene Position Matters : The 2-yl vs. 3-yl substitution in thiophene-containing analogs (e.g., target vs. 3c ) may significantly alter target engagement, as seen in farnesyltransferase inhibition studies .

Synthetic Feasibility : Yields for related compounds (35–65%) suggest that the target compound’s synthesis is feasible but may require optimization for scale-up .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C11H14N2O3S

- Molecular Weight : 258.31 g/mol

- CAS Number : 603996-87-8

- IUPAC Name : N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide

Synthesis

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide involves several steps, typically starting from thiophene derivatives. The synthetic route often includes the formation of intermediates that facilitate the introduction of the sulfonamide group, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that compounds similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.22 to 0.25 µg/mL, demonstrating potent activity against pathogens .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

Antiviral Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide has also been evaluated for its antiviral properties. It has shown promising results against various viral targets, particularly in inhibiting RNA polymerase activity, which is crucial for viral replication. In vitro studies have reported IC50 values indicating effective inhibition at low concentrations, suggesting its potential as an antiviral agent .

The biological activity of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors involved in microbial and viral replication processes. The sulfonamide moiety enhances its binding affinity to target sites, thereby inhibiting essential biological functions.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study highlighted that derivatives with a thiophene ring displayed enhanced antimicrobial activity compared to their non-thiophene counterparts, suggesting that the thiophene group plays a significant role in biological interactions .

- Antiviral Studies : Another research effort demonstrated that related imidazole compounds exhibited selective inhibition against Plasmodium falciparum, with a noted selectivity index that indicates potential for further development as antimalarial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.